4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide
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Overview
Description
This compound is characterized by its unique structure, which includes a benzamide core with butyramido and phenylbutanamido substituents
Mechanism of Action
It’s worth noting that benzamides, a class of compounds to which this molecule belongs, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of butyramido and phenylbutanamido groups through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted benzamides, phenylbutanamides
Scientific Research Applications
4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2-(4-sulfamoylphenyl)pyrimidines
Uniqueness
4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide stands out due to its unique combination of butyramido and phenylbutanamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-(butanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-8-21(27)26-19-13-11-18(12-14-19)22(28)24-15-16-25-23(29)20(4-2)17-9-6-5-7-10-17/h5-7,9-14,20H,3-4,8,15-16H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXXSSMHIVQQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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